molecular formula C14H22N4O2S B5794256 1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5794256
M. Wt: 310.42 g/mol
InChI Key: KEYYJKKFWZSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group, a methylpiperazinyl group, and a thiourea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with 4-methylpiperazine in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of thiourea.

    1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)amide: Features an amide group in place of thiourea.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-17-4-6-18(7-5-17)16-14(21)15-11-8-12(19-2)10-13(9-11)20-3/h8-10H,4-7H2,1-3H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYYJKKFWZSHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.